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Compound of Interest

Compound Name: Acenaphthenequinone

Cat. No.: B041937

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthenequinone, a polycyclic aromatic dione, serves as a crucial building block in the
synthesis of various dyes, pharmaceuticals, and materials. Its unique electronic and structural
characteristics make it a compound of significant interest in diverse fields of chemical research
and development. This in-depth technical guide provides a comprehensive overview of the core
physical properties of acenaphthenequinone, presenting quantitative data in structured tables,
detailing experimental protocols for key measurements, and visualizing experimental
workflows.

Core Physical Properties

The fundamental physical characteristics of acenaphthenequinone are summarized below,
providing a ready reference for researchers.

General and Thermodynamic Properties
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Property Value Source(s)
Molecular Formula C12H602 [1112]
Molecular Weight 182.17 g/mol [1]

Yellow to orange-yellow
Appearance [11[3]
needles or powder

Melting Point 273-274 °C [4]

N ] Decomposes before boiling at
Boiling Point . [3]
atmospheric pressure

) 1.48 g/cm3 (measured); 1.49
Density [4]
g/cm3 (calculated)

Solubility Profile

Acenaphthenequinone is generally insoluble in water but exhibits solubility in various organic
solvents, particularly upon heating.

Solvent Solubility Source(s)
Water Insoluble [2]
Acetic Acid Slightly soluble [1]
Alcohol (Ethanol) Soluble [3]
Benzene (hot) Soluble [3]
Toluene (hot) Soluble [3]
Petroleum Ether (hot) Slightly soluble [1]

Crystal Structure and Crystallographic Data

Acenaphthenequinone crystallizes in the orthorhombic system, and its structure has been
elucidated by X-ray diffraction.
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Crystallographic

Value Source(s)
Parameter
Crystal System Orthorhombic [4]
Space Group P212121 [4]
, , _ a=781Ab=270Ac=
Unit Cell Dimensions [4]
3.851 A
Molecules per Unit Cell (Z) 4 [4]
Volume of Unit Cell 812 As [4]

Spectral Data

Spectroscopic analysis provides critical insights into the molecular structure and electronic
properties of acenaphthenequinone.
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Spectroscopic Technique

Key Data and
Observations

Source(s)

UV-Visible Spectroscopy

The UV-Vis spectrum is
characterized by absorption
bands corresponding to Tt-1t*
and n-1t* electronic transitions
within the aromatic and dione

systems.

[5]

Infrared (IR) Spectroscopy

The IR spectrum shows
characteristic strong
absorption bands for the
carbonyl (C=0) stretching
vibrations of the quinone

moiety.

[3]

Nuclear Magnetic Resonance

(NMR) Spectroscopy

1H NMR and 3C NMR spectra
provide detailed information
about the hydrogen and
carbon environments within
the acenaphthenequinone

molecule.

[6]7]

Experimental Protocols

This section details the methodologies for the determination of key physical properties of

acenaphthenequinone, with a specific focus on the experimental protocol for its crystal

structure determination.

Determination of Crystal Structure by X-ray Diffraction

The following protocol is based on the work of T. C. W. Mak and J. Trotter in their 1963 paper,

"The crystal structure of acenaphthenequinone".[4]

1. Sample Preparation:

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.researchgate.net/figure/Synthesis-of-acenaphthenequinones-and-arylhydrazides-3a-3g_tbl1_339875170
https://www.researchgate.net/publication/26547389_Synthesis_and_Reactions_of_Acenaphthenequinones-Part-2_The_Reactions_of_Acenaphthenequinones
https://www.mdpi.com/1420-3049/7/2/155
https://pmc.ncbi.nlm.nih.gov/articles/PMC6146570/
https://www.benchchem.com/product/b041937?utm_src=pdf-body
https://www.benchchem.com/product/b041937?utm_src=pdf-body
https://journals.iucr.org/paper?a03914
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Acrystalline sample of acenaphthenequinone, consisting of orange-yellow needles
elongated along the c-axis with a well-developed (010) face, is selected.

2. Data Collection:
e The crystal is mounted about its c-axis.

o Weissenberg and precession photographs are taken to determine the unit cell dimensions
and space group.

o For intensity measurements, the hkO reflections are recorded on multiple-film Weissenberg
photographs using Cu Ka radiation.

e The intensities are estimated visually by comparison with a calibrated set of intensity spots.

o Lorentz and polarization factors are applied to the intensity data. No absorption corrections
are made.

3. Density Measurement:

e The density of the crystals is determined by the flotation method in an aqueous solution of
potassium iodide.

4. Structure Determination and Refinement:
e The structure is solved by two-dimensional Fourier methods.

« Initial coordinates for the carbon and oxygen atoms are derived from sharpened Patterson
projections.

e The structure is refined by successive Fourier and difference Fourier syntheses.
» Anisotropic temperature parameters are introduced for the carbon and oxygen atoms.

e The refinement process is continued until the discrepancy index (R-factor) converges to a
minimum value.

Visualizations
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Experimental Workflow for Crystal Structure
Determination

The following diagram illustrates the key steps involved in the determination of the crystal
structure of acenaphthenequinone.

Click to download full resolution via product page

Caption: Workflow for the determination of the crystal structure of acenaphthenequinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Acenaphthenequinone: A Comprehensive Technical
Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041937#physical-properties-of-
acenaphthenequinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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